molecular formula C24H40N2 B11928967 (1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine

(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine

Cat. No.: B11928967
M. Wt: 356.6 g/mol
InChI Key: GPLGAQQQNWMVMM-CQDKKVBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Conessine undergoes several types of chemical reactions, including:

    Oxidation: Conessine can be oxidized to form various derivatives, which may have different biological activities.

    Reduction: Reduction reactions can modify the functional groups in conessine, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the conessine molecule, leading to the formation of novel compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce alkylated or halogenated conessine compounds.

Scientific Research Applications

Conessine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Conessine is unique among steroidal alkaloids due to its specific histamine H3 receptor antagonism and high affinity for adrenergic receptors . Similar compounds include:

These compounds, while similar in structure and function, differ in their specific receptor affinities and biological activities, highlighting the unique properties of conessine.

Properties

Molecular Formula

C24H40N2

Molecular Weight

356.6 g/mol

IUPAC Name

(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine

InChI

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3/t16-,18-,19-,20+,21-,22-,23-,24+/m1/s1

InChI Key

GPLGAQQQNWMVMM-CQDKKVBOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@H]3[C@@]2(CC[C@@H]4[C@H]3CC=C5[C@]4(CC[C@H](C5)N(C)C)C)CN1C

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C

Origin of Product

United States

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